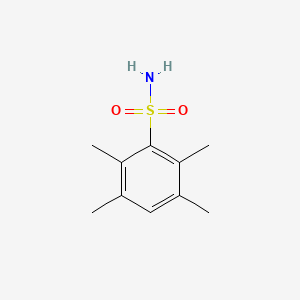

2,3,5,6-Tetramethylbenzene-1-sulfonamide

Description

Overview of Sulfonamide Chemistry in Contemporary Organic and Medicinal Research

The sulfonamide functional group (-SO₂NHR) is a cornerstone in modern medicinal chemistry and organic synthesis. nih.govresearchgate.net Since the discovery of the antibacterial properties of Prontosil, a sulfonamide-containing dye, in the 1930s, this chemical class has been extensively explored, leading to a vast array of therapeutic agents. nih.govnih.gov

Sulfonamides are renowned for their diverse pharmacological activities, which are summarized in the table below. researchgate.netekb.egekb.eg

| Biological Activity | Examples of Sulfonamide Drugs | Therapeutic Area |

| Antibacterial | Sulfamethoxazole, Sulfadiazine | Infections of the urinary tract, respiratory system, and others. nih.gov |

| Anticancer | Pazopanib, Apricoxib | Various types of cancer. ekb.eg |

| Anti-inflammatory | Celecoxib | Arthritis and acute pain. ekb.eg |

| Antiviral | Darunavir | HIV/AIDS treatment. ekb.eg |

| Diuretic | Furosemide, Chlorthalidone | Hypertension, edema. ekb.eg |

| Anticonvulsant | Zonisamide | Epilepsy and Parkinson's disease. ekb.eg |

| Antidiabetic | Glipizide, Acetohexamide | Type 2 diabetes. ekb.eg |

The mechanism of action for the original antibacterial sulfonamides involves competitive inhibition of the enzyme dihydropteroate (B1496061) synthase, which is crucial for folic acid synthesis in bacteria. nih.govresearchgate.net This disruption of a vital metabolic pathway inhibits bacterial growth and replication. ekb.eg In other therapeutic areas, sulfonamides interact with different biological targets, such as carbonic anhydrase (in diuretics and anti-glaucoma agents) and cyclooxygenase-2 (in anti-inflammatory drugs), demonstrating their versatility as a pharmacophore. ekb.egekb.eg

From a synthetic standpoint, the most common method for preparing sulfonamides is the reaction of a sulfonyl chloride with a primary or secondary amine in the presence of a base. nih.govresearchgate.net However, the synthesis of the requisite sulfonyl chlorides can be challenging and often involves harsh conditions, such as electrophilic aromatic substitution with chlorosulfonic acid or the oxidation of organosulfur compounds. nih.gov Modern research focuses on developing milder and more versatile methods, including palladium-catalyzed cross-coupling reactions, to access a wider range of structurally diverse sulfonamides. nih.govnih.gov

Structural Significance of the 2,3,5,6-Tetramethylbenzene Moiety in Molecular Design

The 2,3,5,6-tetramethylbenzene group, an isomer of durene, imparts distinct physicochemical properties to a molecule due to its unique substitution pattern. Its significance in molecular design can be attributed to two primary factors: steric hindrance and lipophilicity.

Steric Hindrance: Steric effects arise from the spatial arrangement of atoms, where repulsive forces between overlapping electron clouds can influence a molecule's shape and reactivity. wikipedia.org The presence of four methyl groups on the benzene (B151609) ring creates significant steric bulk around the point of attachment. This steric hindrance can:

Control Reactivity: It can slow down or prevent chemical reactions by physically blocking the approach of reagents to a nearby reactive site. wikipedia.orgnumberanalytics.com This property is often exploited to achieve selectivity in complex syntheses. wikipedia.org

Influence Conformation: The bulky nature of the tetramethylbenzene group can restrict bond rotation, locking the molecule into a specific three-dimensional shape or conformation. numberanalytics.com This is critical in drug design, where a precise molecular shape is often required for interaction with a biological target. wikipedia.org

Enhance Stability: By encasing a reactive core, bulky substituents can physically protect it from decomposition, a principle known as the "corset effect". wikipedia.org

Lipophilicity: Lipophilicity, often quantified as the partition coefficient (logP), is a critical parameter in drug discovery that affects a compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET). nih.govresearchgate.netnih.gov

Increased Hydrophobicity: The tetramethylbenzene moiety is a large, nonpolar hydrocarbon structure. Its incorporation into a molecule significantly increases its lipophilicity, or "fat-loving" character. researchgate.net

Membrane Permeability: Higher lipophilicity generally facilitates the passage of a drug molecule across lipid-based cell membranes, which can be essential for reaching its intracellular target. nih.govmdpi.com

Solubility and Bioavailability: While some lipophilicity is necessary, excessively high values (logP > 5) can lead to poor aqueous solubility, rapid metabolism, and low bioavailability. researchgate.net Therefore, the tetramethylbenzene group serves as a powerful modulator of this property, allowing chemists to fine-tune a molecule's pharmacokinetic profile. nih.govbohrium.com

The combination of these properties makes the 2,3,5,6-tetramethylbenzene moiety a valuable building block for creating molecules with specific steric and pharmacokinetic profiles.

Research Landscape and Historical Development of Tetramethylbenzene Sulfonamides

The historical development of sulfonamides began with the discovery of sulfanilamide (B372717) in the 1930s, which ushered in the era of antibacterial chemotherapy. nih.govnih.gov This initial breakthrough spurred the synthesis of thousands of derivatives, where modifications to the aromatic ring and the sulfonamide nitrogen were explored to improve potency, broaden the spectrum of activity, and overcome bacterial resistance. ekb.eg

The development of aryl sulfonamides, in particular, has been a continuous area of research. researchgate.net While early work focused on simple para-aminobenzenesulfonamide derivatives, subsequent research has explored a wide variety of substitution patterns on the aryl ring to modulate electronic and steric properties.

However, the research landscape for 2,3,5,6-tetramethylbenzene-1-sulfonamide specifically is not as extensive as that for its simpler, historically significant analogues. It represents a more modern exploration into the effects of significant steric hindrance on the properties of aryl sulfonamides. The synthesis of such highly substituted compounds has been facilitated by advances in synthetic chemistry that allow for the construction of complex aromatic building blocks. The direct precursor, 2,3,5,6-tetramethylbenzene-1-sulfonyl chloride, is commercially available, indicating its use as a reagent in synthetic chemistry.

The application of sterically hindered sulfonamides like this one is often found in specialized areas of organic synthesis, such as in the design of unique ligands for catalysis or as potential protecting groups, where their bulk is a desirable feature. wikipedia.orgnumberanalytics.com In medicinal chemistry, the synthesis of such derivatives is typically part of broader structure-activity relationship (SAR) studies aimed at understanding how extreme changes in steric bulk and lipophilicity affect a compound's interaction with a specific biological target. While a detailed historical record for this specific compound is limited, its existence and study fall within the overarching, ongoing effort to explore the vast chemical space of the sulfonamide family for new applications in science and medicine.

Structure

3D Structure

Properties

IUPAC Name |

2,3,5,6-tetramethylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2S/c1-6-5-7(2)9(4)10(8(6)3)14(11,12)13/h5H,1-4H3,(H2,11,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOTPIPCWLVBYSQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1C)S(=O)(=O)N)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reaction Mechanisms and Chemical Transformations of 2,3,5,6 Tetramethylbenzene 1 Sulfonamide Derivatives

Nucleophilic and Electrophilic Reaction Pathways at the Sulfonamide Moiety

The sulfonamide group (–SO₂NH₂) is ambident in nature, meaning it possesses both nucleophilic and electrophilic centers. The reactivity is centered around the sulfur, nitrogen, and oxygen atoms.

Electrophilic Reactions: The nitrogen atom of the sulfonamide, after deprotonation, becomes a potent nucleophile. It can react with various electrophiles, such as alkyl halides or acylating agents, in N-alkylation or N-acylation reactions, respectively. This is a common pathway for creating a diverse library of sulfonamide derivatives. The reaction at the sulfonamido group, for instance, is a key consideration in prodrug design. core.ac.uk

Nucleophilic Reactions: The sulfur atom in the sulfonamide group is highly electrophilic due to the presence of two electron-withdrawing oxygen atoms and the nitrogen atom. This electrophilicity allows it to be attacked by strong nucleophiles. While the S-N bond is generally stable, under certain conditions, nucleophilic attack at the sulfur center can lead to the cleavage of this bond. A common reaction in the synthesis of sulfonamides involves the reaction between a sulfonyl chloride and an amine, where the amine acts as the nucleophile attacking the electrophilic sulfur atom. jsynthchem.com Some sulfonamide-derived reagents can act as either nucleophilic or electrophilic agents depending on the substrate and reaction conditions.

The table below summarizes the primary reaction sites within the sulfonamide moiety.

| Atom/Group | Role | Common Reactions |

| Nitrogen (N) | Nucleophilic (especially as anion) | N-Alkylation, N-Acylation, N-Arylation |

| Sulfur (S) | Electrophilic | Nucleophilic attack leading to S-N bond cleavage |

| Proton (H) | Acidic | Deprotonation by bases |

Acid-Base Characteristics and Their Influence on Reactivity

The hydrogen atom on the sulfonamide nitrogen is acidic, and its removal generates the corresponding sulfonamidate anion. The acidity of this proton is a critical factor that governs the reactivity of the molecule. Computational studies have shown that substitution on the aromatic ring significantly affects the acidity of the sulfonamido group. core.ac.uk Electron-withdrawing groups on the ring increase the acidity (lower pKa), while electron-donating groups decrease it.

The four methyl groups on the 2,3,5,6-tetramethylbenzene ring are electron-donating, which is expected to decrease the acidity of the sulfonamide proton compared to an unsubstituted benzenesulfonamide (B165840). The acidity of the –SO₂NH– group plays a crucial role in how sulfonamides bind to metal dications in enzymes. core.ac.uk Furthermore, the interaction between the polar N-H group of the sulfonamide and the π system of nearby aromatic rings can influence acidity; electron-rich aromatic rings can form stronger polar–π interactions, leading to weaker acids. sdu.dk

A linear correlation has been found between the gas-phase acidities of sulfonamides and the Hammett constants of substituents on the para-aryl position, highlighting the strong influence of electronic effects on this property. core.ac.uk This acidity is fundamental to the molecule's role in nucleophilic reactions, as the deprotonated anionic form is a much stronger nucleophile than the neutral sulfonamide.

Hydrolysis and Stability Profile of the Sulfonamide Linkage

The sulfonamide linkage (C-SO₂-N) is known for its considerable stability, particularly when compared to the analogous amide linkage (C-CO-N). This stability is a key feature in many of its applications.

Acidic Conditions: Polysulfonamides exhibit good stability under acidic conditions due to the reduced tendency of the sulfonamide linkage to undergo hydrolysis. researchgate.net

Alkaline Conditions: The S-N bond is more susceptible to cleavage under basic conditions. Alkaline hydrolysis of sulfonamides, while possible, is generally much slower than the hydrolysis of similar amides. researchgate.net The mechanism often involves a nucleophilic attack on the electrophilic sulfur atom. Late-stage functional group transformations of synthesized sulfonamides can be achieved through hydrolysis under basic conditions (e.g., NaOH or KOtBu) to yield corresponding acids. rsc.org

The relative inertness of the sulfonamide bond to hydrolysis contributes to the persistence of sulfonamide-containing compounds in various environments.

Radical and Electron Transfer Reactions

Photoinduced electron transfer (PET) is a process where a molecule, upon absorbing light, donates an electron to an acceptor molecule. nih.gov The 2,3,5,6-tetramethylbenzene (durene) ring is electron-rich due to the inductive effects of the four methyl groups, making it a good electron donor upon photoexcitation.

In PET reactions, the excitation of a donor subunit can lead to the transfer of an electron to the LUMO of an acceptor. nih.gov Studies on related tetramethyl-substituted aromatic systems, such as N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), have demonstrated their capacity to undergo ultrafast photoinduced electron transfer to solvent molecules or other acceptors. researchgate.net This process typically involves the formation of a charge-separated state, consisting of the radical cation of the donor and the radical anion of the acceptor. nih.gov The efficiency and kinetics of such electron transfer reactions are among the fastest known, sometimes occurring on a femtosecond timescale in strongly coupled systems. instras.com For 2,3,5,6-tetramethylbenzene-1-sulfonamide, it is plausible that the excited state of the durene moiety could act as an electron donor in the presence of a suitable electron acceptor.

In the gas phase, aromatic compounds are primarily degraded by reaction with hydroxyl (•OH) radicals. For this compound, the degradation mechanism would likely involve two main pathways:

•OH Radical Addition: The hydroxyl radical can add to the electron-rich aromatic ring, forming a hydroxycyclohexadienyl-type radical. This is a common degradation pathway for aromatic compounds in the atmosphere.

Hydrogen Abstraction: The •OH radical can abstract a hydrogen atom from one of the methyl groups or from the sulfonamide N-H group.

Functional Group Interconversions and Derivatization Reactions

The sulfonamide moiety is a versatile functional group that can be converted into various other groups or derivatized to modify the molecule's properties.

N-Derivatization: As mentioned in section 3.1, the sulfonamide nitrogen can be readily alkylated, arylated, or acylated. These reactions are fundamental for synthesizing libraries of related compounds.

Hydrolysis: Under forcing basic conditions, the sulfonamide can be hydrolyzed back to the corresponding sulfonic acid and amine, representing a complete interconversion of the functional group. rsc.org

Synthesis via C-H Activation: Modern synthetic methods allow for the direct sulfonamidation of aromatic C–H bonds using sulfonyl azides. rsc.org This provides a direct route to N-arylsulfonamides and demonstrates an advanced derivatization strategy.

Synthesis from Sulfonyl Chlorides: The most common method for creating the sulfonamide linkage is the reaction of a sulfonyl chloride (e.g., 2,3,5,6-tetramethylbenzene-1-sulfonyl chloride) with a primary or secondary amine. jsynthchem.com This reaction is a cornerstone of sulfonamide synthesis and allows for the introduction of a wide variety of substituents on the nitrogen atom.

The table below outlines key derivatization reactions.

| Reaction Type | Reagents | Product Type |

| N-Alkylation | Base, Alkyl Halide | N-Alkyl Sulfonamide |

| N-Acylation | Base, Acyl Chloride | N-Acyl Sulfonamide |

| Hydrolysis | Strong Base (e.g., NaOH) | Sulfonic Acid + Amine |

| Synthesis | Sulfonyl Chloride + Amine | N-Substituted Sulfonamide |

Structural Elucidation and Advanced Spectroscopic Characterization of 2,3,5,6 Tetramethylbenzene 1 Sulfonamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical tool for elucidating the carbon-hydrogen framework of a molecule. For 2,3,5,6-tetramethylbenzene-1-sulfonamide, both ¹H and ¹³C NMR, along with two-dimensional techniques, offer definitive structural insights.

The ¹H NMR spectrum of this compound is anticipated to be relatively simple due to the high degree of symmetry in the molecule. The durene (2,3,5,6-tetramethylbenzene) moiety possesses a plane of symmetry, which influences the chemical equivalence of the methyl protons.

¹H NMR Spectroscopy:

Methyl Protons (CH₃): The twelve protons of the four methyl groups are expected to be chemically equivalent, giving rise to a single, sharp singlet in the upfield region of the spectrum, typically around δ 2.2-2.5 ppm. The exact chemical shift is influenced by the electron-withdrawing nature of the sulfonamide group.

Sulfonamide Protons (NH₂): The two protons of the sulfonamide group are expected to appear as a broad singlet. The chemical shift of these protons can vary over a wide range (typically δ 4.0-8.0 ppm) and is highly dependent on the solvent, concentration, and temperature due to hydrogen bonding and exchange phenomena.

Aromatic Proton (Ar-H): The single proton on the benzene (B151609) ring is expected to appear as a singlet in the aromatic region, typically between δ 7.0 and 8.0 ppm.

¹³C NMR Spectroscopy:

The ¹³C NMR spectrum will reflect the symmetry of the molecule, showing a reduced number of signals relative to the total number of carbon atoms.

Methyl Carbons (CH₃): Due to symmetry, the four methyl carbons are expected to be equivalent, displaying a single signal in the aliphatic region, likely around δ 15-25 ppm.

Aromatic Carbons (Ar-C): The benzene ring has four substituted carbons and two unsubstituted carbons. Due to symmetry, we would expect to see signals for the carbon attached to the sulfonamide group (C-S), the two carbons bearing methyl groups adjacent to the C-S carbon, the two carbons bearing the other two methyl groups, and the remaining aromatic carbon. Aromatic carbon signals for sulfonamide derivatives typically appear in the range of δ 110-160 ppm. rsc.org

Predicted NMR Data:

| Predicted ¹H NMR Spectral Data for this compound | ||

|---|---|---|

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| -CH₃ (12H) | ~2.3 | s (singlet) |

| -SO₂NH₂ (2H) | Variable (e.g., ~5.0) | s (broad singlet) |

| Ar-H (1H) | ~7.5 | s (singlet) |

| Predicted ¹³C NMR Spectral Data for this compound | |

|---|---|

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

| -CH₃ | ~20 |

| Ar-C (quaternary) | ~130-145 |

| Ar-CH | ~125-130 |

To definitively assign the proton and carbon signals and confirm the connectivity within the molecule, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed.

COSY: A COSY spectrum would show correlations between coupled protons. In this specific molecule, with its high symmetry and isolated proton systems, significant correlations would not be expected, further confirming the proposed structure.

HSQC: An HSQC spectrum would reveal one-bond correlations between protons and the carbons to which they are directly attached. This would allow for the unambiguous assignment of the methyl proton signal to the methyl carbon signal and the aromatic proton signal to its corresponding carbon signal.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy is instrumental in identifying the key functional groups present in a molecule.

The FT-IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its functional groups. For sulfonamides in general, the most characteristic asymmetric and symmetric stretching vibrations of the SO₂ group appear in the ranges of 1320–1310 cm⁻¹ and 1155–1143 cm⁻¹, respectively. rsc.org The N-H stretching vibrations in the sulfonamide group are typically observed in the region of 3349–3144 cm⁻¹. rsc.org

Characteristic FT-IR Absorption Bands:

| Predicted FT-IR Spectral Data for this compound | |

|---|---|

| Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| N-H stretch (sulfonamide) | 3400-3200 (two bands, asymmetric and symmetric) |

| C-H stretch (aromatic) | 3100-3000 |

| C-H stretch (aliphatic, -CH₃) | 3000-2850 |

| S=O stretch (asymmetric) | 1350-1310 |

| S=O stretch (symmetric) | 1170-1140 |

| C=C stretch (aromatic) | 1600-1450 |

| S-N stretch | 950-900 |

Mass Spectrometry for Molecular Formula and Fragmentation Analysis

Mass spectrometry provides crucial information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern upon ionization, which aids in structural elucidation.

EI-MS: In electron ionization mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺˙) and various fragment ions. The fragmentation pattern is a characteristic fingerprint of the molecule.

Molecular Ion (M⁺˙): The molecular ion peak for C₁₀H₁₅NO₂S would be observed at m/z 213.

Fragmentation Pattern: A common fragmentation pathway for aromatic sulfonamides involves the loss of SO₂ (64 Da), which can occur through rearrangement. The cleavage of the S-N bond is also a typical fragmentation route. The tetramethylbenzene (durene) moiety is relatively stable and its fragmentation would likely involve the loss of methyl groups.

HRMS: High-resolution mass spectrometry would be used to determine the exact mass of the molecular ion, allowing for the unambiguous determination of its elemental formula (C₁₀H₁₅NO₂S). The calculated exact mass for C₁₀H₁₅NO₂S is 213.0823.

Predicted Mass Spectrometry Data:

| Predicted Key Ions in the Mass Spectrum of this compound | |

|---|---|

| m/z | Proposed Fragment |

| 213 | [M]⁺˙ (Molecular Ion) |

| 198 | [M - CH₃]⁺ |

| 149 | [M - SO₂]⁺˙ |

| 134 | [C₁₀H₁₄]⁺˙ (Durene radical cation) |

| 119 | [C₉H₁₁]⁺ (Loss of a methyl group from the durene cation) |

| 91 | [C₇H₇]⁺ (Tropylium ion, a common fragment in aromatic compounds) |

| 78 | [SO₂NH₂]⁺ |

X-ray Crystallography for Solid-State Structural Determination

Single Crystal X-ray Diffraction of this compound and its Adducts

Detailed crystallographic data for the parent this compound is not publicly available in crystallographic databases as of the current date. However, analysis of closely related sulfonamide structures allows for a hypothetical projection of the key structural features that would be determined from such an analysis.

A single-crystal X-ray diffraction study would provide precise measurements of the crystal system, space group, and unit cell dimensions. For example, a related sulfonamide derivative, 1-[(4-methylbenzene)sulfonyl]pyrrolidine, crystallizes in a monoclinic system. The data obtained for this compound would be expected to reveal the conformation of the sulfonamide group relative to the tetramethylbenzene ring. The steric hindrance imposed by the four methyl groups on the benzene ring would likely influence the torsion angles between the aromatic ring and the sulfonamide moiety.

Furthermore, the formation of adducts, or co-crystals, can significantly alter the crystallographic parameters. Adducts are formed when the target molecule crystallizes with another molecule, often a solvent or a guest molecule. The inclusion of these additional components can lead to different crystal packing arrangements and intermolecular interactions. For instance, studies on various sulfonamide adducts have shown that the guest molecules can play a crucial role in the supramolecular assembly.

Should the crystallographic data for this compound become available, it would be presented in a detailed table, as exemplified below for a hypothetical monoclinic crystal system.

Interactive Data Table: Hypothetical Crystallographic Data for this compound

| Parameter | Value (Hypothetical) |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 14.3 |

| α (°) | 90 |

| β (°) | 105.2 |

| γ (°) | 90 |

| Volume (ų) | 1185.7 |

| Z (molecules per unit cell) | 4 |

Analysis of Crystal Packing and Intermolecular Interactions

The crystal packing of sulfonamides is predominantly governed by a network of intermolecular interactions. The sulfonamide group itself is a potent hydrogen bond donor (N-H) and acceptor (S=O). Consequently, hydrogen bonding plays a pivotal role in the formation of the supramolecular architecture of these compounds.

In the absence of specific data for this compound, we can infer the likely interactions based on extensive studies of other sulfonamides. The primary intermolecular interaction expected is the N-H···O hydrogen bond, where the amide proton of one molecule interacts with a sulfonyl oxygen atom of a neighboring molecule. These interactions often lead to the formation of chains or dimeric motifs. For example, many sulfonamide crystal structures exhibit catemeric motifs or interconnected chains through such hydrogen bonds.

A detailed analysis of these interactions would typically be summarized in a table format, quantifying the geometry of these non-covalent bonds.

Interactive Data Table: Common Intermolecular Interactions in Sulfonamide Crystals

| Interaction Type | Donor-H···Acceptor | Typical Distance (Å) | Typical Angle (°) |

| Hydrogen Bond | N-H···O=S | 2.8 - 3.2 | 150 - 180 |

| Weak Hydrogen Bond | C-H···O=S | 3.0 - 3.5 | 120 - 170 |

| π-π Stacking | Aromatic Ring···Aromatic Ring | 3.3 - 3.8 (centroid-centroid) | N/A |

Computational Chemistry and Theoretical Investigations of 2,3,5,6 Tetramethylbenzene 1 Sulfonamide

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods can predict molecular geometry, electronic structure, and various spectroscopic properties.

Ab Initio Calculations for Accurate Property Prediction

Ab initio methods are quantum chemistry calculations based on first principles, without the use of experimental data. While computationally more intensive than DFT, they can provide highly accurate predictions of molecular properties. For a molecule like 2,3,5,6-tetramethylbenzene-1-sulfonamide, ab initio calculations could be employed to refine the geometric parameters, vibrational frequencies, and electronic properties obtained from DFT studies. These calculations are crucial for benchmarking the accuracy of less computationally demanding methods.

Molecular Dynamics Simulations for Conformational Space Exploration

Molecular dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. peerj.com An MD simulation of this compound would involve placing the molecule in a simulated environment (such as a solvent box) and calculating the forces between atoms to model their motion. nih.govresearchgate.netosti.gov This allows for a thorough exploration of the molecule's conformational space, revealing the accessible shapes and the transitions between them under specific conditions of temperature and pressure. nih.govresearchgate.netosti.gov Such simulations could provide insight into how the molecule behaves in a biological or chemical system.

Intermolecular Interaction Analysis

The way molecules interact with each other governs their physical properties in the solid and liquid states and is key to their function in biological systems.

Hydrogen Bonding Analysis in Solid and Solution States

The sulfonamide group contains both hydrogen bond donors (the -NH₂ group) and acceptors (the sulfonyl oxygens), making it highly capable of forming hydrogen bonds. nih.gov In the solid state, these interactions are critical in determining the crystal packing structure. Computational analysis can predict the geometry and strength of these hydrogen bonds. semanticscholar.org In solution, MD simulations can be used to study the dynamic hydrogen bonding network between the sulfonamide and solvent molecules, which influences its solubility and reactivity.

Hirshfeld Surface Analysis and Fingerprint Plots for Supramolecular Interactions

Hirshfeld surface analysis is a valuable computational method used to visualize and quantify intermolecular interactions within a crystal lattice. This analysis is contingent on the availability of high-quality single-crystal X-ray diffraction data. The Hirshfeld surface of a molecule is defined as the region where the electron distribution of the sum of spherical atoms for the whole crystal is dominated by that of the molecule .

By mapping various properties onto this surface—such as the normalized contact distance (dnorm)—one can identify key intermolecular contacts. The dnorm map uses a red-white-blue color scheme, where red spots highlight contacts shorter than the van der Waals radii, indicating close intermolecular interactions like hydrogen bonds. White areas represent contacts approximately equal to the van der Waals radii, and blue regions signify longer contacts.

As of the current literature survey, a specific Hirshfeld surface analysis for this compound has not been reported, which is due to the apparent absence of a publicly available crystal structure in crystallographic databases. However, for structurally related sulfonamides, such analyses consistently reveal the significant roles of N-H···O hydrogen bonds, which form strong synthons, and weaker C-H···O and π-stacking interactions in stabilizing the crystal packing. A hypothetical analysis for this compound would be expected to show dominant H···H contacts due to the abundance of hydrogen atoms on the methyl and benzene (B151609) groups, alongside important O···H and N···H contacts involving the sulfonamide moiety.

Theoretical Elucidation of Reaction Mechanisms and Transition States

The synthesis of aryl sulfonamides typically involves the reaction of an arylsulfonyl chloride with ammonia (B1221849) or a primary/secondary amine. For this compound, the synthesis would proceed via the reaction of 2,3,5,6-tetramethylbenzene-1-sulfonyl chloride with ammonia.

Theoretical studies, often employing Density Functional Theory (DFT), can elucidate the detailed mechanism of such reactions. These calculations can map the potential energy surface of the reaction, identifying the structures and energies of reactants, products, intermediates, and, crucially, the transition states that connect them. The transition state represents the highest energy barrier along the reaction coordinate, and its structure reveals the precise geometry of the atoms as bonds are broken and formed.

In Silico Approaches for Molecular Recognition and Ligand-Target Interactions

In silico techniques, particularly molecular docking and molecular dynamics simulations, are essential for predicting and analyzing how a small molecule like this compound might interact with a biological target, such as an enzyme or receptor. These methods are fundamental in drug discovery for identifying potential lead compounds and understanding their mechanism of action at a molecular level.

Molecular docking predicts the preferred orientation of a ligand when bound to a target, forming a stable complex. The process involves sampling a large number of possible conformations and orientations of the ligand within the target's binding site and using a scoring function to estimate the binding affinity (e.g., in kcal/mol). A lower binding energy score typically indicates a more stable and favorable interaction. Key interactions stabilizing the ligand-target complex, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, can be identified and visualized.

The sulfonamide group is a well-known pharmacophore that targets enzymes like carbonic anhydrases and is a key structural motif in various antibacterial and diuretic drugs. An in silico study of this compound would likely involve docking it into the active site of such enzymes. For instance, in carbonic anhydrase, the sulfonamide moiety typically coordinates to a zinc ion in the active site, while the aryl portion (the durene group in this case) extends into a hydrophobic pocket, forming additional interactions that contribute to binding affinity and selectivity.

Structure Activity/property Relationship Studies of 2,3,5,6 Tetramethylbenzene 1 Sulfonamide Derivatives

Systematic Modification of the Sulfonamide and Tetramethylbenzene Moieties

Systematic modification of the core structure of 2,3,5,6-tetramethylbenzene-1-sulfonamide is a key strategy for probing its structure-activity relationships (SAR). This involves making targeted changes to both the sulfonamide functional group and the tetramethylbenzene (durenyl) ring to observe the resulting effects on biological or chemical activity.

Modification of the Sulfonamide Moiety: The sulfonamide group (-SO₂NH₂) offers a prime site for modification. The two hydrogen atoms on the nitrogen can be substituted with a wide array of alkyl, aryl, or heterocyclic groups. This alters the compound's acidity, lipophilicity, hydrogen bonding capability, and steric profile. For instance, in studies on related sulfonamide derivatives, replacing one of the sulfonamide protons with various substituents has been shown to modulate activity against targets like acetylcholinesterase. nih.gov The creation of bis-sulfonamides, where two sulfonamide units are linked, represents another modification strategy. In a study of sulfur-containing compounds evaluated for anticancer activity, a bis-sulfonamide derivative incorporating the 2,3,5,6-tetramethylphenyl moiety (compound 25 ) displayed a broad array of cytotoxic activities against multiple cancer cell lines. nih.gov

Modification of the Tetramethylbenzene Moiety: While the core subject is the 2,3,5,6-tetramethylated benzene (B151609) ring, SAR studies often involve comparing it to analogues with different substitution patterns on the aromatic ring. The four methyl groups of the durenyl moiety create a unique steric and electronic environment. They provide significant lipophilicity and enforce a specific spatial arrangement relative to the sulfonamide group. Comparing the activity of the 2,3,5,6-tetramethylphenyl derivative 25 with other derivatives in the same anticancer study, such as the 4-chlorophenyl compound 28 , reveals the influence of the ring substituents. nih.gov For example, the 4-chloro derivative 28 was found to be the most potent compound against HuCCA-1, A549, and MOLT-3 cancer cells, while the 2,3,5,6-tetramethylphenyl compound 25 was most potent against the T47D breast cancer cell line. nih.gov This highlights that the bulky, electron-donating tetramethyl substitution pattern can confer selectivity for certain biological targets compared to smaller, electron-withdrawing groups like chlorine. nih.gov

Investigation of Stereoisomerism and Enantiomeric Effects on Molecular Function

Stereoisomerism becomes a critical factor when chirality is introduced into derivatives of the achiral parent compound, this compound. This is typically achieved by adding a substituent with a stereocenter to the sulfonamide nitrogen. The resulting enantiomers or diastereomers can exhibit significantly different interactions with chiral biological targets like enzymes and receptors.

The separation of a racemic mixture of a chiral derivative into its individual enantiomers is known as chiral resolution. wikipedia.org This is essential for evaluating the biological activity of each stereoisomer independently. Common methods for chiral resolution applicable to sulfonamide derivatives include:

Chiral Chromatography: High-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) using chiral stationary phases (CSPs) are powerful techniques for separating enantiomers. nih.gov Polysaccharide-based CSPs, for instance, are frequently used for resolving sulfonamide enantiomers. nih.gov

Diastereomeric Salt Formation: This classical method involves reacting the racemic sulfonamide derivative (if it is acidic or basic) with a chiral resolving agent to form a pair of diastereomeric salts. wikipedia.org These salts have different physical properties, such as solubility, allowing them to be separated by techniques like fractional crystallization. wikipedia.org The separated diastereomers are then treated to remove the resolving agent, yielding the pure enantiomers. wikipedia.org

It is a well-established principle in pharmacology that individual stereoisomers can have vastly different biological activities. One enantiomer may be highly active (the eutomer), while the other may be less active or even inactive (the distomer). nih.gov In some cases, the distomer can contribute to undesirable side effects.

For certain classes of sulfonamide-related compounds, research has shown that stereospecificity can be highly dependent on the nature of the substituents. For example, in a series of N-[(1-alkyl-2-pyrrolidinyl)methyl]-5-sulfamoylbenzamides, the preferred absolute configuration for biological activity was found to switch from S to R as the length of the N-alkyl side chain was increased. nih.gov This demonstrates that even subtle structural changes can alter the optimal three-dimensional arrangement for target binding. Therefore, for any chiral derivative of this compound, it is imperative to evaluate the individual enantiomers, as their pharmacological profiles may differ significantly.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling

QSAR and QSPR are computational modeling techniques used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR). ekb.egsciensage.info These models are valuable for predicting the activity of new derivatives and guiding the design of more potent or suitable compounds.

For sulfonamides, QSAR models have been developed using a variety of molecular descriptors, including:

Quantum Chemical Descriptors: Such as HOMO/LUMO energies, electrophilicity, and total energy. ekb.egsciensage.info

Topological Indices: These descriptors quantify aspects of molecular structure like size, shape, and branching. semanticscholar.org

Physicochemical Properties: Such as lipophilicity (log P) and molar refractivity. ekb.eg

A QSAR study on a series of anticancer sulfonamide derivatives explicitly included a 2,3,5,6-tetramethylphenyl bis-sulfonamide (compound 25 ). nih.gov The study successfully built reliable QSAR models using multiple linear regression (MLR), which could predict the cytotoxic activity of the compounds against six different cancer cell lines. nih.gov The models demonstrated good predictive performance, indicating their utility in guiding further structural modifications. nih.gov The activity of compound 25 from this study is detailed below.

| Cell Line | Cancer Type | IC₅₀ (µM) |

|---|---|---|

| HuCCA-1 | Cholangiocarcinoma | > 100 |

| HepG2 | Liver Cancer | 31.02 |

| A549 | Lung Cancer | > 100 |

| T47D | Breast Cancer | 30.92 |

| MDA-MB-231 | Breast Cancer | > 100 |

| MOLT-3 | Leukemia | 35.13 |

Data sourced from a study on the anticancer activity of sulfonamide derivatives. nih.gov

Bioisosteric Strategies in Derivative Design

Bioisosterism is a strategy in medicinal chemistry used for the rational design of new compounds by replacing a functional group in a lead molecule with another group that has similar physical or chemical properties (a bioisostere). ufrj.br This approach is used to improve potency, enhance selectivity, alter pharmacokinetic properties, or reduce toxicity.

For derivatives of this compound, several bioisosteric replacement strategies could be envisioned:

Sulfonamide Group Bioisosteres: The sulfonamide group itself can act as a bioisostere for other functional groups. For example, it has been used as a non-classical bioisostere of a phenolic hydroxyl group. ufrj.br Conversely, other acidic groups could be explored as replacements for the sulfonamide moiety to modulate pKa and hydrogen bonding patterns.

Amide-to-Triazole Replacement: In many drug scaffolds, an amide bond is a point of metabolic vulnerability. The bioisosteric replacement of an amide with a 1,2,3-triazole ring is a common strategy to increase metabolic stability while preserving key steric and electronic interactions. nih.govchemrxiv.org If a derivative of this compound contained a distal amide group, this strategy could be applied to improve its pharmacokinetic profile. chemrxiv.org

Ring System Bioisosteres: While the tetramethylbenzene ring is the core of the compound, replacing it with other substituted aromatic or heterocyclic systems could lead to new derivatives with altered properties.

Advanced Research Applications and Emerging Frontiers for 2,3,5,6 Tetramethylbenzene 1 Sulfonamide

Molecular Interactions in Biological Systems (Excluding Clinical Applications)

Specific studies on the molecular interactions of 2,3,5,6-Tetramethylbenzene-1-sulfonamide with biological systems are not found in the reviewed literature. While sulfonamides, in general, are known to interact with various enzymes and biomolecules, the unique impact of the 2,3,5,6-tetramethyl substitution pattern on these interactions has not been documented.

No specific data on the inhibitory activity of this compound against key enzymes such as carbonic anhydrase, alpha-glucosidase, urease, or cholinesterase has been published. Structure-activity relationship (SAR) studies on other benzenesulfonamide (B165840) derivatives suggest that the nature and position of substituents on the benzene (B151609) ring are critical for inhibitory potency and selectivity. However, without experimental data, any prediction of the inhibitory profile of the tetramethyl derivative would be purely speculative.

The molecular basis for any potential antimicrobial action of this compound has not been investigated. The classical mechanism of action for antibacterial sulfonamides involves the inhibition of dihydropteroate (B1496061) synthase, a key enzyme in the folic acid synthesis pathway of bacteria. It is unknown whether this compound possesses this activity or exhibits alternative antimicrobial mechanisms.

There is no available research on the interactions of this compound with DNA or other biomolecules. Studies on other sulfonamide derivatives have occasionally reported on DNA binding, but these findings cannot be extrapolated to the specific tetramethyl compound without dedicated investigation.

Catalytic Roles and Ligand Development in Coordination Chemistry

The application of this compound in coordination chemistry and catalysis is another area lacking specific research. The sulfonamide group can act as a versatile coordinating moiety for various metal ions, but the influence of the bulky and electron-donating tetramethyl-substituted aromatic ring on the properties of the resulting metal complexes has not been explored.

While the design of sulfonamide-based ligands is an active area of research, there are no specific reports on the use of this compound as a building block for such ligands.

Given the absence of studies on the design and synthesis of ligands from this compound, there is consequently no information on how the architecture of such hypothetical ligands would influence catalytic efficiency in any metal-catalyzed reactions.

Supramolecular Chemistry and Crystal Engineering Applications

The solid-state architecture of this compound is governed by a complex interplay of intermolecular interactions, making it a fascinating subject for supramolecular chemistry and crystal engineering. The sulfonamide group provides robust hydrogen bonding capabilities, while the tetramethylbenzene moiety introduces steric considerations and potential for weaker interactions.

The rational design of crystalline architectures containing this compound hinges on the predictable formation of supramolecular synthons. The sulfonamide group is a versatile hydrogen bond donor and acceptor, capable of forming various well-defined patterns. However, building a comprehensive library of reliable supramolecular synthons for the sulfonamide functional group remains a challenge in the field of crystal engineering. ontosight.aiwikipedia.orgwikipedia.orgresearchgate.net

The bulky 2,3,5,6-tetramethylphenyl group, also known as the durene group, significantly influences the molecular packing in the crystal lattice. Its steric hindrance can direct the self-assembly process, potentially leading to the formation of unique crystalline structures with desired topologies. The interplay between the strong hydrogen bonds of the sulfonamide group and the weaker C-H···π or π···π stacking interactions involving the aromatic ring is crucial in determining the final crystal structure. Understanding these competing interactions is key to designing novel crystalline materials with tailored properties.

Theoretical approaches, such as the calculation of Molecular Electrostatic Potential (MEP), can aid in predicting and ranking the strength of hydrogen-bonding synthons, providing a valuable tool for the rational design of sulfonamide-based crystalline architectures. wikipedia.orgwikipedia.org

Cocrystallization has emerged as a powerful strategy to modify the physicochemical properties of solid-state materials without altering the chemical identity of the active pharmaceutical ingredient (API). nih.govreading.ac.uk For this compound, forming cocrystals with suitable coformers could modulate its solid-state characteristics, such as solubility, melting point, and stability.

The selection of a coformer is critical and is guided by the principles of supramolecular chemistry. Coformers with complementary functional groups, such as carboxylic acids, amides, or N-oxides, can form robust and predictable hydrogen-bonded synthons with the sulfonamide moiety. ontosight.ainih.gov The formation of these cocrystals can be achieved through various methods, including solvent evaporation and grinding. nih.govacs.org

By systematically studying the cocrystal landscape of this compound, it may be possible to develop new solid forms with enhanced properties for specific applications. The bulky nature of the tetramethylbenzene group could also be exploited to create specific packing motifs in the cocrystal lattice, leading to materials with unique anisotropic properties.

Environmental Chemistry and Atmospheric Fate Studies

The environmental behavior of this compound is determined by the combined properties of its tetramethylbenzene and sulfonamide components. Understanding its atmospheric reactions, persistence, and transformation is crucial for assessing its environmental impact.

In the atmosphere, the primary removal process for aromatic hydrocarbons like tetramethylbenzene is through reaction with hydroxyl (OH) radicals. researchgate.net The reaction of 1,2,4,5-tetramethylbenzene (B166113) with OH radicals proceeds with a rate constant of 5.55 ± 0.34 x 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ at 298 K. wikipedia.org The reaction can occur via two main pathways: OH radical addition to the aromatic ring and H-atom abstraction from the methyl groups. wikipedia.orgwikipedia.orgnih.govacs.org

OH addition to the aromatic ring is the dominant pathway, leading to the formation of an OH-adduct. wikipedia.org This adduct can then react with molecular oxygen (O₂) to form various products, including phenols and ring-opened dicarbonyls. wikipedia.orgwikipedia.org For 1,2,4,5-tetramethylbenzene, identified reaction products include 2,4,5-trimethylbenzaldehyde, biacetyl, and methylglyoxal (B44143). wikipedia.org The formation of these products indicates that both ipso-addition (addition to a substituted carbon) and addition to unsubstituted ring carbons occur. wikipedia.org

Table 1: Atmospheric Reaction Data for Tetramethylbenzene Isomers

| Isomer | Reaction | Rate Constant (cm³ molecule⁻¹ s⁻¹) | Primary Products |

|---|---|---|---|

| 1,2,4,5-Tetramethylbenzene | + OH radical | 5.55 ± 0.34 x 10⁻¹¹ | 2,4,5-trimethylbenzaldehyde, biacetyl, methylglyoxal wikipedia.org |

| 1,2,3,5-Tetramethylbenzene | + OH radical | Not specifically found | - |

Note: The table is populated with available data and predictions. Experimental data for all isomers and their sulfonated derivatives may not be available.

The environmental persistence of this compound will be influenced by both biotic and abiotic degradation processes. The tetramethylbenzene moiety is susceptible to biodegradation by certain microorganisms under both aerobic and anaerobic conditions. chemscene.combldpharm.comkhanacademy.orgrsc.org The rate and extent of biodegradation can depend on environmental factors such as temperature and the presence of other electron acceptors. chemscene.com

The sulfonamide group is generally more resistant to biodegradation. fishersci.carsc.org However, some microbial transformations of sulfonamides have been observed, often leading to the formation of persistent transformation products. rsc.org The presence of the sulfonamide group may also impart some antimicrobial properties, which could potentially inhibit the microbial communities responsible for the degradation of the aromatic ring. fishersci.ca

Contributions to Materials Chemistry and Functional Assemblies

The unique combination of a bulky, hydrophobic tetramethylbenzene group and a polar, hydrogen-bonding sulfonamide group makes this compound a promising building block for the development of new materials with tailored properties.

This compound can be considered as a monomer for the synthesis of functional polymers. The sulfonamide group can be incorporated into the polymer backbone or as a pendant group, imparting specific properties such as pH-responsiveness or thermal stability. rsc.org The bulky tetramethylbenzene unit can influence the polymer's morphology and chain packing, potentially leading to materials with high free volume or specific mechanical properties.

In the realm of supramolecular chemistry, the self-assembly of this compound or its derivatives could lead to the formation of well-defined nanostructures, such as fibers, tapes, or vesicles. The driving forces for this self-assembly would be a combination of the directional hydrogen bonds of the sulfonamide groups and the π-stacking and hydrophobic interactions of the aromatic rings. nih.gov The steric bulk of the tetramethylphenyl group would play a crucial role in directing the geometry of the resulting assemblies. nih.gov These functional assemblies could find applications in areas such as drug delivery, sensing, and catalysis.

Furthermore, the reactivity of the aromatic ring and the sulfonamide group allows for further chemical modification, opening up possibilities for the creation of a wide range of functional molecules and materials. For example, the tetramethylbenzene ring can be functionalized to introduce other chemical moieties, while the sulfonamide group can be derivatized to tune its electronic and hydrogen-bonding properties.

Building Blocks for Advanced Organic Materials

Following an extensive search of scientific literature and chemical databases, no specific research was identified that details the use of this compound as a direct building block for the synthesis of advanced organic materials such as polymers or functional dyes. The available research on sulfonamide-containing materials does not specifically mention the 2,3,5,6-tetramethylbenzene (durene) moiety in the context of creating the primary backbone or core functional unit of such materials.

While the broader class of benzenesulfonamides has been explored in materials science, for instance, in the development of reactive dyes and pH-sensitive polymers, the specific contributions and effects of the tetramethyl-substituted benzene ring of this compound in these applications are not documented. Research in advanced organic materials often focuses on monomers with specific reactive groups that can undergo polymerization or directed assembly, and there is no indication in the surveyed literature that this compound has been utilized in this capacity to date.

Therefore, due to the absence of published research in this specific area, no detailed findings or data tables on the application of this compound as a building block for advanced organic materials can be provided.

Q & A

Basic: What experimental methods are recommended for synthesizing 2,3,5,6-Tetramethylbenzene-1-sulfonamide with high purity?

Answer:

The synthesis of this compound typically involves sulfonation of the parent tetramethylbenzene followed by amidation. Key steps include:

- Sulfonation: Use chlorosulfonic acid under controlled temperature (0–5°C) to avoid over-sulfonation. Monitor reaction progress via thin-layer chromatography (TLC) .

- Amidation: React the sulfonyl chloride intermediate with ammonia or ammonium hydroxide. Ensure stoichiometric excess of ammonia and maintain pH >9 to favor amine coupling .

- Purification: Recrystallization from ethanol/water mixtures improves purity. Confirm purity via high-performance liquid chromatography (HPLC) with a C18 column and UV detection at 254 nm .

Basic: How can researchers determine the solubility and thermal stability of this compound?

Answer:

- Solubility: Use the shake-flask method in solvents like water, ethanol, DMSO, and dichloromethane. Quantify solubility via UV-Vis spectroscopy at λmax ~280 nm (aromatic sulfonamide absorbance) .

- Thermal Stability: Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) under nitrogen atmosphere (heating rate: 10°C/min). Decomposition temperatures >200°C indicate moderate thermal stability, common for sulfonamides .

Advanced: What mechanistic approaches are suitable for studying the reactivity of this compound under oxidative conditions?

Answer:

- Oxidative Pathways: Use radical initiators (e.g., AIBN) or metal catalysts (e.g., FeCl₃) in controlled oxygen environments. Monitor intermediates via electron paramagnetic resonance (EPR) spectroscopy to detect radical species .

- Product Identification: Combine gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) (¹H/¹³C) to characterize oxidation byproducts. Focus on sulfonic acid derivatives and quinone-like structures .

Advanced: How can computational modeling aid in predicting the interactions of this compound with biological targets?

Answer:

- Docking Studies: Use software like AutoDock Vina to model binding affinities with enzymes (e.g., carbonic anhydrase). Parameterize the sulfonamide group for hydrogen bonding and electrostatic interactions .

- Molecular Dynamics (MD): Simulate ligand-protein interactions in explicit solvent (e.g., TIP3P water) for 100 ns. Analyze stability via root-mean-square deviation (RMSD) and binding free energy with MM-PBSA calculations .

Advanced: What strategies resolve contradictions in reported spectroscopic data for this compound?

Answer:

- Cross-Validation: Compare NMR (¹H, ¹³C) and IR spectra across solvents (DMSO-d₆ vs. CDCl₃). Solvent-induced shifts may explain discrepancies in peak splitting .

- Crystallography: Resolve ambiguity via single-crystal X-ray diffraction. The methyl groups’ spatial arrangement and sulfonamide torsion angles provide definitive structural evidence .

Basic: What safety protocols are critical when handling this compound in the laboratory?

Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions due to potential dust inhalation .

- Waste Disposal: Neutralize acidic/basic residues before disposal. Collect organic waste in halogen-approved containers due to sulfonamide’s halogen content .

Advanced: How can researchers investigate the environmental persistence of this compound in aqueous systems?

Answer:

- Photodegradation Studies: Exclude solutions to UV light (λ = 254 nm) and analyze degradation kinetics via LC-MS. Track half-life and identify photoproducts .

- Adsorption Experiments: Use activated carbon or clay minerals to assess sorption capacity. Model isotherms (Langmuir/Freundlich) to predict environmental mobility .

Advanced: What analytical techniques differentiate this compound from structurally similar sulfonamides?

Answer:

- High-Resolution Mass Spectrometry (HRMS): Confirm molecular formula (C₁₀H₁₅NO₂S) with <5 ppm mass accuracy.

- 2D NMR: Utilize HSQC and HMBC to assign methyl group couplings and sulfonamide connectivity unambiguously .

Basic: What are the key considerations for designing a stability-indicating assay for this compound?

Answer:

- Forced Degradation: Stress the compound under acid (1M HCl), base (1M NaOH), heat (60°C), and light (ICH Q1B conditions).

- HPLC Method: Optimize a gradient elution (acetonitrile/0.1% formic acid) to separate degradation products. Validate specificity, precision, and linearity per ICH guidelines .

Advanced: How do steric effects from the tetramethyl groups influence the sulfonamide’s reactivity in nucleophilic substitution reactions?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.